molecular formula C18H21NO5 B2743830 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 1421586-70-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No.: B2743830
CAS No.: 1421586-70-0
M. Wt: 331.368
InChI Key: KZWDCKPREJTDJX-DUXPYHPUSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one features a unique hybrid structure combining a benzo[d][1,3]dioxole moiety, an α,β-unsaturated ketone (enone), and a 1,9-dioxa-4-azaspiro[5.5]undecane ring. The spirocyclic morpholinotetrahydropyran scaffold (1,9-dioxa-4-azaspiro[5.5]undecane) introduces structural rigidity and stereochemical complexity, which can influence pharmacokinetic properties .

Synthesis of this compound leverages a Prins cascade cyclization reaction, as described by Reddy et al. (2014), which couples aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This method is notable for its efficiency in constructing the spirocyclic core .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c20-17(4-2-14-1-3-15-16(11-14)23-13-22-15)19-7-10-24-18(12-19)5-8-21-9-6-18/h1-4,11H,5-10,12-13H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWDCKPREJTDJX-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12CN(CCO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity through various studies, highlighting its anticancer and anticonvulsant properties, along with a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is C21H29NO3C_{21}H_{29}N_{O_3}, with a molecular weight of 343.4599 g/mol. The compound features a conjugated system that may contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives of this structure were evaluated for their cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
6aHepG22.387.46
6bHCT1161.548.29
6cMCF74.524.56

These results indicate that several derivatives showed enhanced potency compared to doxorubicin, a standard chemotherapy drug . The mechanisms of action were explored through various assays, including:

  • EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
  • Apoptosis Assessment : Annexin V-FITC assays revealed that these compounds induce apoptosis in cancer cells.
  • Cell Cycle Analysis : Studies indicated that these compounds affect the cell cycle progression, leading to cell death.

Anticonvulsant Activity

In addition to anticancer properties, this compound has been investigated for its anticonvulsant activity. A series of derivatives were synthesized and tested for their efficacy in seizure models:

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protective Index
6dMES4.3160.937.4

The compound demonstrated significant protection against seizures induced by maximal electroshock (MES), with a high protective index indicating a favorable safety profile compared to reference drugs . Mechanistic studies showed that it inhibits sodium channels (Na v1.1), which are critical for neuronal excitability.

Case Study: Anticancer Mechanisms

A study involving the evaluation of multiple derivatives highlighted their ability to modulate mitochondrial apoptosis pathways by altering the expression levels of pro-apoptotic proteins such as Bax and anti-apoptotic proteins like Bcl-2 . This modulation is crucial for enhancing the apoptosis process in cancer cells.

Case Study: Anticonvulsant Mechanisms

In another investigation focused on anticonvulsant activity, the most active compound was assessed for its interaction with sodium channels using molecular docking studies, revealing specific binding interactions that contribute to its anticonvulsant effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Features Reference
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one C₁₉H₂₁NO₅ Benzo[d][1,3]dioxole, enone, 1,9-dioxa-4-azaspiro[5.5]undecane
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one C₁₈H₁₂O₃S₂ Benzo[d][1,3]dioxole, enone, bithiophene substituent
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one C₁₆H₁₃NO₃ Benzo[d][1,3]dioxole, enone, 2-aminophenyl group
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, 9-[4-(4-chlorophenyl)-4-oxobutyl]-5-ethyl C₂₀H₂₇ClN₂O₃ Chlorophenyl group, 1-oxa-3,9-diazaspiro[5.5]undecan-2-one
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide C₁₉H₁₆N₄O₅ Benzo[d][1,3]dioxole, pyrazole carbohydrazide, methoxy group

Key Observations:

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro in ) or electron-donating groups (e.g., amino in ) on the aromatic ring alters electronic properties and biological interactions.
  • Spirocyclic Variations : Replacing oxygen with nitrogen in the spiro ring (e.g., 1-oxa-3,9-diazaspiro systems in ) modifies hydrogen-bonding capacity and solubility .
  • Heterocyclic Additions : Incorporating thiophene () or pyrazole () introduces π-conjugation, affecting UV-Vis absorption and redox behavior .

Spectroscopic Characterization

  • NMR Data : Benzo[d][1,3]dioxole protons typically resonate at δ 6.7–7.1 ppm (¹H NMR), while spirocyclic protons appear as complex multiplet signals due to restricted rotation .
  • UV-Vis Analysis: Chalcone derivatives (e.g., ) exhibit strong absorption at λₘₐₓ ~350 nm due to enone conjugation, whereas pyrazole derivatives () show shifts depending on substituents .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one?

The compound can be synthesized via acylhydrazide formation using benzo[d][1,3]dioxole derivatives and spirocyclic acid chlorides. A typical procedure involves:

  • Reacting 2,4-dihydroxyacetophenone derivatives with substituted benzaldehydes in chloroform.
  • Adding triethylamine as a base to facilitate condensation, followed by 18-hour stirring at room temperature .
  • Purification via NaHCO₃ washes and vacuum evaporation to isolate intermediates.
    The azaspiro component can be introduced using acid chloride coupling under inert conditions to preserve stereochemistry .

Q. What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : Confirm the (E)-configuration of the prop-2-en-1-one moiety via coupling constants (J ≈ 16 Hz for trans-alkene protons).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the azaspiro ring system .
  • X-ray crystallography : Resolve spirocyclic conformation and hydrogen-bonding interactions in solid-state structures .

Q. What biological activities are associated with the benzo[d][1,3]dioxole scaffold?

Benzo[d][1,3]dioxole derivatives exhibit anticonvulsant , antioxidant , and enzyme inhibitory activities. The spirocyclic component may enhance bioavailability by reducing metabolic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Structural Feature Impact on Activity Reference Compound
Benzo[d][1,3]dioxole substitutionEnhances π-π stacking with target receptors(E)-5-(Benzo[d][1,3]dioxol-5-yl)pent-2-en-1-one
Azaspiro ring sizeModulates steric hindrance and solubility1,1-Difluoro-6-azaspiro[2.5]octan-6-yl analogs
Prop-2-en-1-one geometry(E)-isomer improves binding affinity vs. (Z)-isomerPiperidine-substituted analogs

Q. Methodology :

  • Synthesize analogs with varied spiro ring sizes (e.g., 5.5 vs. 5.6 systems).
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase or GABA transaminase) .

Q. How can computational modeling predict metabolic stability?

  • Perform density functional theory (DFT) calculations to assess the azaspiro ring’s conformational flexibility and susceptibility to oxidative metabolism.
  • Use molecular docking to evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Q. What strategies mitigate synthetic challenges in spirocyclic systems?

  • Microwave-assisted synthesis : Reduces reaction time for spiro ring closure (e.g., from 18 hours to 30 minutes) .
  • Chiral auxiliaries : Control stereochemistry during spiro ring formation using (R)- or (S)-configured precursors .

Q. How to resolve contradictions in biological data across structural analogs?

  • Case study : If analog A shows anticonvulsant activity but analog B does not:
    • Compare logP values to assess blood-brain barrier penetration.
    • Evaluate metabolic stability via liver microsome assays.
    • Verify target engagement using radioligand binding assays .

Safety and Handling

Q. What precautions are required when handling this compound?

  • Use fume hoods and gloves due to potential respiratory and skin irritation (based on structural analogs with benzo[d][1,3]dioxole groups) .
  • Store under inert gas (N₂ or Ar) to prevent oxidation of the enone moiety .

Future Research Directions

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Explore isotope labeling (e.g., ¹⁸F or ¹¹C) at the benzo[d][1,3]dioxole or spirocyclic nitrogen for PET imaging .

Q. What catalytic systems improve enantioselective synthesis?

  • Test organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for asymmetric spiro ring formation .

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